molecular formula C₁₇H₁₉N₅O₅ B1147449 O6-Bencilguanina CAS No. 4552-61-8

O6-Bencilguanina

Número de catálogo: B1147449
Número CAS: 4552-61-8
Peso molecular: 373.36
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O6-Benzyl Guanosine is a synthetic derivative of guanine, a nucleobase found in DNA and RNA. This compound is known for its role as an antineoplastic agent, meaning it is used in the treatment of cancer. O6-Benzyl Guanosine acts as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, which is involved in DNA repair. By inhibiting this enzyme, O6-Benzyl Guanosine disrupts the DNA repair process, making it a valuable tool in cancer therapy .

Mecanismo De Acción

Target of Action

O6-Benzyl Guanosine (O6-BG) is a synthetic derivative of guanine and an antineoplastic agent . Its primary target is the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .

Mode of Action

O6-BG acts as a suicide inhibitor of AGT . It reacts with AGT by covalent transfer of the benzyl group to the active site-cysteine, causing an irreversible inactivation of the enzyme . This action leads to the interruption of DNA repair .

Biochemical Pathways

The inactivation of AGT by O6-BG disrupts the DNA repair mechanism, leading to an accumulation of DNA damage. This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

O6-BG is converted to an equally active, yet longer-lived metabolite, O6-benzyl-8-oxoguanine (8-oxo-BG) , by CYP1A2, CYP3A4, and aldehyde oxidase . The pharmacokinetic model predicts that 50% of the parent drug is converted to its 8-oxo-metabolite . The oral bioavailability of BG is high, warranting consideration of an oral formulation for clinical development .

Result of Action

The action of O6-BG leads to the inhibition of tumor cell growth and increases tumor cell sensitivity to alkylating agents . It has been observed that O6-BG inhibits pancreatic cancer cell proliferation and induces tumor cell apoptosis in vivo .

Action Environment

The action, efficacy, and stability of O6-BG can be influenced by various environmental factors. For instance, the presence of other drugs can affect the disposition of O6-BG. As an example, coadministration of ketoconazole, a potent intestinal and hepatic CYP3A4 inhibitor, with O6-BG resulted in delayed oral absorption and inhibition of conversion of BG to 8-oxo-BG .

Direcciones Futuras

O6-Benzyl Guanosine has potential applications in cancer research. It enhances the activity of alkylating agents in malignant glioma xenografts growing in athymic nude mice . Ongoing clinical trials are investigating the combination of O6-Benzyl Guanosine and 1,3-bis (2-chloroethyl)-1-nitrosourea . Efforts are being made to overcome potential enhanced hematopoietic toxicity and mutagenicity, including the use of gene therapy to express an alkyltransferase gene in the relevant marrow stem cells .

Análisis Bioquímico

Biochemical Properties

O6-Benzyl Guanosine plays a crucial role in biochemical reactions by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase (AGT). This enzyme is responsible for repairing alkylated DNA by transferring the alkyl group from the O6 position of guanine to a cysteine residue in its active site. O6-Benzyl Guanosine interacts with AGT by transferring its benzyl group to the cysteine residue, thereby irreversibly inactivating the enzyme and preventing DNA repair . This interaction is significant because it enhances the cytotoxic effects of alkylating agents used in chemotherapy, such as temozolomide and carmustine .

Cellular Effects

O6-Benzyl Guanosine has profound effects on various types of cells and cellular processes. In cancer cells, it enhances the sensitivity to alkylating agents by inhibiting the DNA repair enzyme AGT, leading to increased DNA damage and cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, O6-Benzyl Guanosine has been shown to induce apoptosis in tumor cells by modulating the expression of p53 and other downstream target proteins . Additionally, it affects cellular metabolism by altering the transcriptional activity of genes involved in DNA repair and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of O6-Benzyl Guanosine involves its interaction with the DNA repair enzyme AGT. Upon binding to AGT, O6-Benzyl Guanosine transfers its benzyl group to the cysteine residue in the enzyme’s active site, leading to irreversible inactivation of AGT . This inhibition prevents the repair of alkylated DNA, resulting in the accumulation of DNA damage and subsequent cell death. Furthermore, O6-Benzyl Guanosine has been shown to enhance the cytotoxic effects of alkylating agents by trapping topoisomerase I at sites of DNA damage, thereby interfering with DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O6-Benzyl Guanosine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that O6-Benzyl Guanosine can induce sustained DNA damage and apoptosis in tumor cells, with effects persisting for several days after treatment . Additionally, the compound’s degradation products have been found to retain some biological activity, further contributing to its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of O6-Benzyl Guanosine vary with different dosages in animal models. At low doses, the compound effectively inhibits AGT and enhances the cytotoxicity of alkylating agents without causing significant toxicity . At higher doses, O6-Benzyl Guanosine can induce adverse effects such as bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . These dose-dependent effects highlight the importance of optimizing the dosage regimen to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

O6-Benzyl Guanosine is involved in several metabolic pathways, primarily related to its interaction with the DNA repair enzyme AGT. The compound is metabolized in the liver by enzymes such as aldehyde oxidase, which converts it to O6-benzyl-8-oxoguanine, a metabolite that retains the ability to inhibit AGT . This metabolic conversion is significant because it prolongs the biological activity of O6-Benzyl Guanosine and enhances its therapeutic efficacy . Additionally, the compound’s metabolites can influence metabolic flux and alter the levels of various metabolites involved in DNA repair and cell cycle regulation .

Transport and Distribution

O6-Benzyl Guanosine is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, making it effective in treating brain tumors . Within cells, O6-Benzyl Guanosine is taken up by nucleoside transporters and distributed to the nucleus, where it exerts its effects on DNA repair . The compound’s distribution is influenced by factors such as tissue perfusion, cellular uptake, and binding to plasma proteins . These factors determine the compound’s localization and accumulation in different tissues, affecting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of O6-Benzyl Guanosine is primarily in the nucleus, where it interacts with the DNA repair enzyme AGT . The compound’s activity is influenced by its localization, as it needs to be in close proximity to DNA to exert its effects . Additionally, O6-Benzyl Guanosine can be targeted to specific subcellular compartments through post-translational modifications and interactions with other biomolecules . These targeting signals ensure that the compound reaches its intended site of action and enhances its therapeutic efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of O6-Benzyl Guanosine typically involves the alkylation of guanine. One common method is the alkylation of the guanine ring at the N7 position using appropriate alkyl iodide, bromide, or chloride under mild conditions . This reaction can be carried out in various solvents, including dimethylformamide (DMF), at temperatures ranging from room temperature to 30°C. The reaction is usually complete within a few hours to overnight .

Industrial Production Methods

In industrial settings, the production of O6-Benzyl Guanosine may involve more scalable and efficient processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) or silica gel chromatography .

Análisis De Reacciones Químicas

Types of Reactions

O6-Benzyl Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

Comparación Con Compuestos Similares

O6-Benzyl Guanosine is compared with other similar compounds, such as:

  • 8-aza-O6-Benzyl Guanosine
  • O6-Benzyl-8-bromoguanine
  • O6-Benzyl-8-oxoguanine
  • O6-Benzyl-8-trifluoromethylguanine
  • O6-Benzyl-2’-deoxyguanosine

These compounds share similar mechanisms of action but differ in their pharmacokinetics and effectiveness. For example, O6-Benzyl-8-oxoguanine is a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase, similar to O6-Benzyl Guanosine, but has different pharmacokinetic properties . The unique structural modifications in these analogues can lead to variations in their ability to penetrate the cerebrospinal fluid and their overall therapeutic efficacy .

Propiedades

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYXQHQQWVZSOQ-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-61-8
Record name 6-O-(Phenylmethyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4552-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Customer
Q & A

Q1: What is the mechanism of action of O6-Benzyl Guanosine and its target in the body?

A1: O6-Benzyl Guanosine acts as an inhibitor of O6-Alkyl Guanine DNA Alkyltransferase (O6-AGT) []. While the abstract doesn't delve into the specific interaction mechanism, it implies that O6-Benzyl Guanosine likely binds to the active site of O6-AGT, preventing it from repairing alkylation damage in DNA. This inhibition is particularly relevant in cancer treatment as O6-AGT can reduce the effectiveness of certain chemotherapy drugs that work by alkylating DNA.

Q2: What are the known applications of radiolabeled O6-Benzyl Guanosine?

A2: The abstract highlights the use of ¹⁴C and ¹³C labeled O6-Benzyl Guanosine in pharmacokinetic studies []. By incorporating these radioisotopes into the molecule, researchers can track its absorption, distribution, metabolism, and excretion within living organisms, such as nude mice grafted with human tumors. This information is crucial for understanding the compound's behavior in vivo and optimizing its potential therapeutic use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.